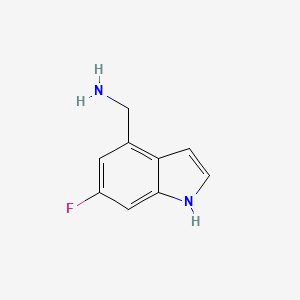
(6-fluoro-1H-indol-4-yl)methanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Chiral (Indol-2-yl)methanamines : Tetrahydro-β-carbolines, structurally related to (indol-2-yl)methanamines, were synthesized with high enantiomeric excess using amino acid starting materials and a protective group strategy. This research offers insight into stereochemistry and may influence the synthesis of compounds like (6-fluoro-1H-indol-4-yl)methanamine (Lood et al., 2015).
Synthesis and Characterization of Indole Derivatives : The synthesis and characterization of novel indole derivatives, which can include this compound, were explored using spectroscopic and XRD methods. This research provides a framework for the synthesis and structural analysis of such compounds (Tariq et al., 2020).
Novel Synthesis of Benzofuran and Indol-2-yl-methanamine Derivatives : Research on synthesizing benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, related to this compound, offers a novel approach to generating these compounds. The method starts from phenylacetic acid derivatives (Schlosser et al., 2015).
Antimicrobial and Antiproliferative Activities
Heterocycles Derived from Indole-2-carbohydrazides : Studies on antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from indole-2-carbohydrazides, closely related to this compound, have shown moderate to good antiproliferative activity, suggesting potential applications in cancer treatment and antimicrobial therapies (Narayana et al., 2009).
Novel Quinoline Derivatives with Antimicrobial Activities : The synthesis and evaluation of quinoline derivatives carrying 1,2,3-triazole moiety, related to this compound, demonstrated moderate to very good antibacterial and antifungal activities, making them potential candidates for antimicrobial applications (Thomas et al., 2010).
Neuropharmacological and Anticonvulsant Potential
Sigma Ligands with Subnanomolar Affinity : Research on sigma ligands, including compounds like 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines closely related to this compound, showed high affinity for sigma 1 and 2 binding sites. This indicates potential neuropharmacological applications, particularly for conditions like anxiety (Perregaard et al., 1995).
Heterocyclic Schiff Bases as Anticonvulsants : The synthesis and characterization of Schiff bases of 3-aminomethyl pyridine have shown significant anticonvulsant activity. These compounds, related to this compound, could be potential candidates for epilepsy treatment (Pandey et al., 2011).
Cancer Research and SIRT1 Inhibition
- Indole Based Small Molecules as Anticancer Agents : A series of (1H-indol-3-yl)methanamine derivatives were synthesized and characterized, demonstrating potent growth inhibitory action against cancer cell lines and inhibiting SIRT1 enzyme activity. This suggests potential applications of this compound in cancer research and treatment (Panathur et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
- The primary target of this compound is not explicitly mentioned in the available literature. However, indole derivatives, including this compound, have been found to interact with various receptors due to their aromatic nature and π-electron delocalization .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various biological activities, such as antiviral, anti-inflammatory, and antioxidant effects .
Target of Action
Biochemical Pathways
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Biochemische Analyse
Biochemical Properties
(6-fluoro-1H-indol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the stability and specificity of the binding.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It can also activate certain receptors, leading to downstream signaling events that alter cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, the compound has been shown to affect the metabolism of amino acids, lipids, and carbohydrates, highlighting its broad impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . For instance, this compound can be transported across cell membranes by specific transporters, facilitating its entry into target cells and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
Eigenschaften
IUPAC Name |
(6-fluoro-1H-indol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMWNGBJGVDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



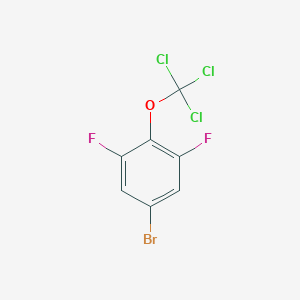
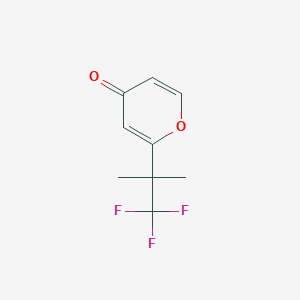
![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)
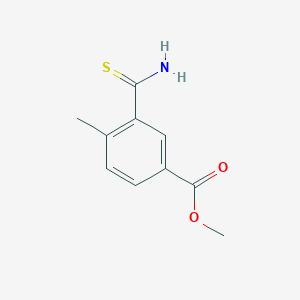

![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)
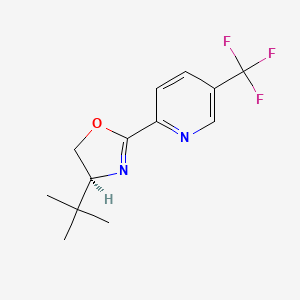


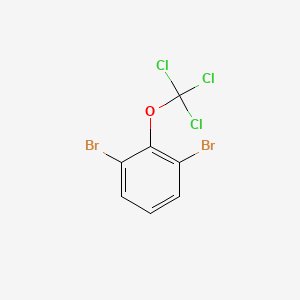
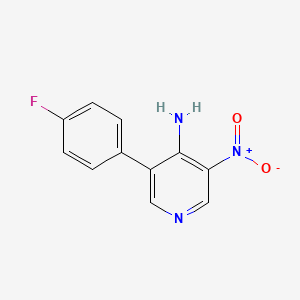
![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)